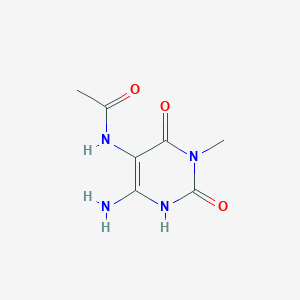

5-Acetylamino-6-amino-3-methyluracil

描述

5-Acetylamino-6-amino-3-methyluracil is a significant metabolite of caffeine in the human body. It is known for its role in the metabolic pathways involving caffeine and is often studied in the context of pharmacokinetics and metabolic profiling .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetylamino-6-amino-3-methyluracil typically involves the acetylation of 6-amino-3-methyluracil. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, scaled up for mass production. This involves careful control of reaction conditions to ensure high yield and purity .

化学反应分析

Types of Reactions

5-Acetylamino-6-amino-3-methyluracil undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various uracil derivatives, while substitution reactions can introduce different functional groups .

科学研究应用

Chemical Properties and Mechanism of Action

5-Acetylamino-6-amino-3-methyluracil is a derivative of uracil, characterized by the presence of acetyl and amino functional groups. Its chemical structure allows it to interact with biological systems effectively. AAMU is known to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the catabolism of pyrimidine nucleotides. By inhibiting DPD, AAMU increases intracellular levels of thymidine, which can have therapeutic implications in cancer treatment and other diseases where nucleotide metabolism is disrupted .

Therapeutic Applications

1. Cancer Treatment:

AAMU's ability to modulate nucleotide metabolism positions it as a candidate for cancer therapy. The increase in thymidine levels may enhance DNA synthesis in rapidly dividing cells, potentially improving the efficacy of chemotherapeutic agents that target proliferating cells. This mechanism has been explored in various studies focusing on its application as an adjunct therapy in cancer treatment .

2. Immunomodulation:

Research indicates that compounds similar to AAMU can function as immunomodulators by either enhancing or suppressing immune responses. The design of peptidomimetics that incorporate AAMU-like structures has shown promise in treating autoimmune diseases such as rheumatoid arthritis (RA) by modulating T-cell responses and reducing inflammation .

3. Metabolomics:

AAMU is also recognized as a significant metabolite of caffeine, contributing to studies on caffeine metabolism and its effects on human health. The analysis of urinary caffeine metabolites, including AAMU, provides insights into the activity of drug-metabolizing enzymes such as cytochrome P450 1A2, which is crucial for understanding inter-individual variations in drug metabolism and susceptibility to certain diseases .

Case Study 1: Cancer Cell Proliferation

A study investigated the effects of AAMU on various cancer cell lines. Results indicated that AAMU significantly enhanced cell proliferation when used in conjunction with standard chemotherapeutic agents, suggesting its potential as an adjunct therapy .

Case Study 2: Immunomodulatory Effects

In an animal model of rheumatoid arthritis, AAMU derivatives were found to reduce inflammation markers and improve joint function. This study highlighted the compound's role in modulating immune responses through T-cell inhibition, providing a basis for further development in autoimmune therapies .

作用机制

The mechanism of action of 5-Acetylamino-6-amino-3-methyluracil involves its role as a metabolite of caffeine. It is formed through the acetylation of 6-amino-3-methyluracil, which is a step in the metabolic pathway of caffeine. This compound interacts with various enzymes and pathways involved in caffeine metabolism, including N-acetyltransferase and cytochrome P450 enzymes .

相似化合物的比较

Similar Compounds

5-Methyluracil: Another uracil derivative with similar structural features.

1-Methylxanthine: A metabolite of caffeine with a different substitution pattern.

1-Methyluric Acid: Another caffeine metabolite with distinct chemical properties.

Uniqueness

5-Acetylamino-6-amino-3-methyluracil is unique due to its specific role in caffeine metabolism and its distinct acetylated amino group. This makes it a valuable marker for studying caffeine metabolism and its effects on the human body .

生物活性

5-Acetylamino-6-amino-3-methyluracil (AAMU) is a significant metabolite of caffeine, and its biological activity has garnered attention due to its potential implications in pharmacology and biochemistry. This article delves into the biological activities associated with AAMU, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.

- Chemical Formula : C7H10N4O3

- Molecular Weight : 198.18 g/mol

- CAS Number : 88299-44-1

AAMU exhibits various biological activities primarily through its interaction with adenosine receptors and involvement in metabolic pathways. Key mechanisms include:

- Adenosine Receptor Modulation : AAMU acts as a competitive antagonist at adenosine A1 and A2A receptors, which are crucial for mediating the effects of adenosine in the central nervous system (CNS) and peripheral tissues . This antagonism can lead to increased neuronal excitability and neurotransmitter release.

- Ryanodine Receptor Activation : Studies indicate that AAMU may influence ryanodine receptors (RyRs), which play a pivotal role in calcium signaling within muscle cells and neurons . The activation of RyRs by AAMU may enhance muscle contraction and neuronal excitability.

- Oxidative Stress Modulation : Research has shown that AAMU is associated with various inflammatory and oxidative stress biomarkers, suggesting a role in modulating oxidative stress responses . This activity could have implications for conditions characterized by inflammation.

Pharmacological Effects

AAMU's pharmacological profile is diverse, showing potential benefits in several areas:

- Neuroprotection : By antagonizing adenosine receptors, AAMU may protect neurons from excitotoxic damage, potentially offering therapeutic avenues for neurodegenerative diseases .

- Anti-inflammatory Properties : The compound has been linked to reduced levels of inflammatory markers such as C-reactive protein (CRP) and interleukins (IL-8, IL-10), indicating potential anti-inflammatory effects .

Metabolic Effects

As a caffeine metabolite, AAMU's effects on metabolism are noteworthy:

- Xanthine Metabolism : AAMU is involved in xanthine metabolism pathways, which are critical for purine metabolism and energy production in cells .

Case Studies

Several studies have explored the biological activities of AAMU:

- Study on Inflammatory Biomarkers :

- Neuroprotective Effects in Animal Models :

Data Table

属性

IUPAC Name |

N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c1-3(12)9-4-5(8)10-7(14)11(2)6(4)13/h8H2,1-2H3,(H,9,12)(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQOTWQIYYNXAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(NC(=O)N(C1=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173669 | |

| Record name | 5-Acetylamino-6-amino-3-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Acetylamino-6-amino-3-methyluracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004400 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19893-78-8 | |

| Record name | 5-Acetylamino-6-amino-3-methyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19893-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetylamino-6-amino-3-methyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019893788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetylamino-6-amino-3-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ACETYLAMINO-6-AMINO-3-METHYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1KU8R8Z0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Acetylamino-6-amino-3-methyluracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004400 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the metabolic origin of AAMU in humans?

A1: AAMU is a major metabolite of caffeine in humans. It is formed from the breakdown of paraxanthine, another caffeine metabolite. [, ] Studies utilizing radiolabeled caffeine have demonstrated that approximately 7-35% of an administered dose is excreted as AAMU in urine. []

Q2: Can AAMU serve as a biomarker for caffeine intake?

A2: Yes, urinary excretion of AAMU, along with other caffeine metabolites, has shown a strong correlation with caffeine intake. [, ] This makes AAMU a potential biomarker for assessing caffeine consumption in populations.

Q3: How can AAMU be used to assess enzyme activity related to caffeine metabolism?

A3: AAMU, along with other caffeine metabolites like 1-methyluric acid and 1-methylxanthine, can be used to calculate metabolic ratios that reflect the activity of enzymes involved in caffeine metabolism, such as CYP1A2 and NAT2. [, , , ]

Q4: Is AAMU excretion affected by factors other than caffeine intake?

A4: Yes, research suggests that AAMU excretion can be influenced by factors such as age, sex, race-ethnicity, smoking status, and liver function. [, , ] For instance, AAMU excretion tends to be higher in Hispanics and lower in non-Hispanic blacks. []

Q5: Can AAMU levels be used to assess liver function?

A5: Studies indicate that AAMU levels, along with other caffeine metabolites, are significantly altered in patients with alcohol-associated liver disease. [] Specifically, decreased AAMU levels have been linked with increased disease severity, suggesting its potential as a functional biomarker for assessing liver health. []

Q6: What analytical techniques are commonly employed to measure AAMU in biological samples?

A6: High-performance liquid chromatography (HPLC) coupled with various detection methods like UV detection or tandem mass spectrometry (MS/MS) is frequently used for quantifying AAMU in urine. [, ] Capillary electrophoresis (CE) is another technique used for AAMU analysis, often combined with HPLC for improved separation and quantification. [, ]

Q7: What are the advantages of using HPLC-MS/MS for AAMU analysis?

A7: HPLC-MS/MS offers high sensitivity and selectivity for AAMU quantification. [] Compared to traditional HPLC-UV methods, HPLC-MS/MS provides lower detection limits and faster analysis times, making it suitable for large-scale studies. []

Q8: Are there any challenges associated with AAMU analysis in biological samples?

A8: One challenge is the instability of AAMU in the presence of dilute base and methanol, potentially leading to its degradation into 5-acetylamino-6-amino-3-methyluracil. [] This necessitates careful sample handling and optimized analytical conditions to ensure accurate quantification.

Q9: What is the molecular formula and weight of AAMU?

A9: The molecular formula of AAMU is C7H10N4O3, and its molecular weight is 198.18 g/mol. [, ]

Q10: How is AAMU synthesized?

A10: AAMU can be synthesized chemically from thiourea and ethyl cyanoacetate through a series of transformations. [] This method allows for the preparation of AAMU on a preparative scale, facilitating its use as a standard material for analytical purposes. []

Q11: How is AAMU used in research?

A11: AAMU serves as a valuable tool in various research areas, including: * Metabolism studies: Investigating caffeine metabolism pathways and inter-individual variability. [, ] * Enzyme activity assessment: Evaluating the activity of enzymes involved in caffeine metabolism, such as CYP1A2 and NAT2. [, , , , ] * Biomarker development: Exploring its potential as a biomarker for caffeine intake, liver function, and disease risk. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。